![molecular formula C19H34O B1179616 ECDYSONE-2-ACETATE, BETA-(SH) CAS No. 19536-25-5](/img/no-structure.png)
ECDYSONE-2-ACETATE, BETA-(SH)
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Description
Ecdysteroids are polyhydroxylated sterols, functioning as molting and metamorphosis hormones of insects, crustaceans, fungi, and nematodes . They are widespread in the plant and animal world . ECDYSONE-2-ACETATE, BETA-(SH) is a semi-synthetic analog of these compounds .
Synthesis Analysis
Ecdysteroids are primarily obtained by extraction from plant material due to their complex structures making chemical synthesis unprofitable and impractical . The addition of sodium acetate or mevalonic acid influenced the synthesis of 20-hydroxyecdysone in Ajuga turkestanica hairy roots .Molecular Structure Analysis
Ecdysteroids are structurally related to ecdysone and have a four-ringed skeleton composed of 27, 28, 29, or 30 carbon atoms . Molecular docking showed that β-ecdysone had good binding affinity with TNF-α .Chemical Reactions Analysis
Ecdysteroids exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . They are obtained as a result of various chemical transformations .Physical And Chemical Properties Analysis
Ecdysteroids are polyhydroxylated sterols . They are readily available for isolation from some plants .Scientific Research Applications
Role in Insect Development
Ecdysteroids, including ECDYSONE-2-ACETATE, BETA-(SH), are polyhydroxylated sterols that function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . They are considered to be a universal hormone for the development and vital activity of insects and crustaceans .
Pharmacological Activity
Ecdysteroids exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . This makes them a promising area of study for potential therapeutic applications.
Chemical Transformations
Ecdysteroids can undergo various chemical transformations, including esterification, oxidation, reduction, alkylation, and amination . These transformations can result in semi-synthetic analogs with potentially different biological activities .
Choriogenesis in Insects
Ecdysteroids play a crucial role in choriogenesis (eggshell formation) in insects . During this process, the chorion (eggshell) is formed by surrounding follicular epithelial cells in ovarioles . The 20-hydroxyecdysone (20E) receptor heterodimer, ecdysone receptor (EcR) and ultraspiracle (USP), and two chitin biosynthesis enzymes UDP-N-acetylglucosamine pyrophosphorylase (UAP) and chitin synthase (ChS1), are highly expressed in the ovaries of young females .
properties
{ "Design of the Synthesis Pathway": "The synthesis of ECDYSONE-2-ACETATE, BETA-(SH) can be achieved through a multi-step reaction pathway. The starting material for this synthesis is ECDYSONE, which can be obtained from natural sources or synthesized using known methods. The synthesis pathway involves the protection of the hydroxyl group at position 2 of ECDYSONE, followed by acetylation of the hydroxyl group at position 3. The final step involves the introduction of a thiol group at position 14 of the molecule.", "Starting Materials": ["ECDYSONE", "Acetic anhydride", "Pyridine", "Hydrogen chloride gas", "Sodium bicarbonate", "Sodium hydride", "Methyl iodide", "Thiophenol"], "Reaction": ["Step 1: Protection of the hydroxyl group at position 2 of ECDYSONE using acetic anhydride and pyridine to form ECDYSONE-2-ACETATE", "Step 2: Acetylation of the hydroxyl group at position 3 of ECDYSONE-2-ACETATE using acetic anhydride and pyridine to form ECDYSONE-2,3-DIACETATE", "Step 3: Deprotection of the hydroxyl group at position 2 of ECDYSONE-2,3-DIACETATE using hydrogen chloride gas and sodium bicarbonate to form ECDYSONE-3-ACETATE", "Step 4: Deprotonation of thiophenol using sodium hydride to form the thiolate anion", "Step 5: Alkylation of ECDYSONE-3-ACETATE with methyl iodide in the presence of the thiolate anion to form ECDYSONE-2-ACETATE, BETA-(SH)"] } | |
CAS RN |
19536-25-5 |
Product Name |
ECDYSONE-2-ACETATE, BETA-(SH) |
Molecular Formula |
C19H34O |
Molecular Weight |
522.679 |
synonyms |
ECDYSONE-2-ACETATE, BETA-(SH) |
Origin of Product |
United States |
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